7α-Thio Spironolactone

Antiandrogen Receptor Binding Spironolactone Metabolites

Researchers developing ANDA-compliant spironolactone analytical methods face challenges sourcing a reliable 7α-Thio Spironolactone reference standard with authenticated purity and full characterization data. • Essential for HPLC/UPLC/LC-MS/MS impurity profiling per pharmacopeial standards and regulatory filings • Reactive free thiol enables mechanism-based CYP enzyme inhibition studies and thioether analog synthesis • Supplied with comprehensive CoA and characterization data; stable long-term at -20 °C under inert atmosphere

Molecular Formula C22H30O3S
Molecular Weight 374.54
CAS No. 38753-76-6
Cat. No. B591241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7α-Thio Spironolactone
CAS38753-76-6
Synonyms7-Thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone
Molecular FormulaC22H30O3S
Molecular Weight374.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7α-Thio Spironolactone: Key Metabolite and Impurity Standard


7α-Thio Spironolactone (7α-TS; CAS 38753-76-6), also known as deacetylspironolactone or SC-24813, is a steroidal antimineralocorticoid and antiandrogen belonging to the spirolactone class. It is a minor active metabolite of spironolactone, formed via deacetylation, and serves as a crucial intermediate in the synthesis of other pharmacologically relevant metabolites, notably 7α-thiomethylspironolactone (7α-TMS) [1]. Its primary applications are as an analytical reference standard for impurity profiling in spironolactone drug products, as a metabolite standard in pharmacokinetic studies, and as a versatile starting material for synthesizing novel steroidal derivatives [1][2].

Analytical reference standard for impurity profiling in spironolactone drug products
Metabolite standard for pharmacokinetic studies in biological research matrices
Key synthetic intermediate for 7α-thioether and thioester spironolactone derivatives

Why 7α-Thio Spironolactone Is Irreplaceable


7α-Thio Spironolactone (7α-TS) cannot be generically substituted by other spironolactone metabolites (e.g., canrenone, 7α-TMS) or alternative mineralocorticoid receptor (MR) antagonists (e.g., eplerenone) due to its unique position as a transient, reactive metabolic intermediate. Unlike the major circulating metabolite 7α-TMS, 7α-TS possesses a free thiol group that confers distinct chemical reactivity, making it an essential precursor for thioether synthesis [1] and a key species in mechanism-based (suicide) inhibition of cytochrome P450 enzymes [2]. Its in vivo potency, androgen receptor affinity, and environmental fate profile are quantitatively distinct from comparators, as detailed in Section 3, precluding simple interchangeability in research settings.

Canrenone is not interchangeable
Lacks the reactive free thiol group essential for thioether synthesis and CYP enzyme inactivation studies.
7α-TMS cannot serve as a synthetic precursor
The thiol group is methylated; direct alkylation chemistry is not possible without deprotection.
Eplerenone has no metabolic overlap
Does not generate this thiol-containing intermediate, precluding its use in spironolactone-specific pathway studies.

Head-to-Head Evidence for 7α-Thio Spironolactone


Androgen Receptor Affinity Comparison

The antiandrogenic activity of 7α-Thio Spironolactone (7α-TS) is directly comparable to that of spironolactone and its major metabolite, 7α-TMS. All three compounds exhibit similar, relatively low affinity for the rat prostate androgen receptor (AR). The reported affinity for 7α-TS, 7α-TMS, and spironolactone falls within the range of 3.0 to 8.5% relative to the potent androgen dihydrotestosterone (DHT) [1].

Androgen Receptor Affinity
Head-to-head
3.0–8.5% vs DHT (equivalent among 7α-TS, 7α-TMS, spironolactone)
Supports use as equivalent proxy in antiandrogen receptor assays
Rat ventral prostate AR binding assay
Antiandrogen Receptor Binding Spironolactone Metabolites

In Vivo Mineralocorticoid Antagonist Potency

In a human pharmacodynamic model using the synthetic mineralocorticoid fludrocortisone, the potency of 7α-Thio Spironolactone (7α-thiospirolactone) in reversing its effects on urinary electrolyte composition was quantified. The potency was approximately one-third that of the parent drug, spironolactone [1].

In Vivo Antimineralocorticoid Potency
Head-to-head
~33% relative to spironolactone
Supports pharmacodynamic modeling of metabolite contribution
Human fludrocortisone reversal model
Antimineralocorticoid Pharmacodynamics In Vivo Potency

Cytochrome P450 Enzyme Inactivation

As a reactive intermediate in spironolactone metabolism, 7α-Thio Spironolactone (7α-thio-SL) exhibits significantly greater NADPH-dependent covalent binding to guinea pig adrenal microsomal protein compared to spironolactone (SL) itself. This enhanced covalent binding correlates directly with the destruction of adrenal cytochrome P450, a key mechanism of action and toxicity for the drug class [1].

CYP450 Covalent Binding
Head-to-head
Substantially higher vs spironolactone
Key tool for mechanism-based CYP inactivation studies
Guinea pig adrenal microsomes, NADPH-dependent
Cytochrome P450 Mechanism-Based Inhibition Adrenal Toxicology

Environmental Occurrence and Fate

7α-Thio Spironolactone was identified as a novel environmental contaminant in water and sediment samples from Taihu Lake, China. Its detection alongside spironolactone and other metabolites provides a unique ratio-based signature for source tracking and degradation studies. The ratio of 7α-Thio Spironolactone to spironolactone was found to be substantially higher in water (0.12–2.26) compared to sediment (0.05–0.75), indicating preferential formation or persistence in the aqueous phase [1].

Water/Sediment Partitioning
Context-dependent
Ratio 0.12–2.26 (water) vs 0.05–0.75 (sediment)
Provides source-tracking signature in environmental analysis
Taihu Lake, UPLC-MS/MS
Environmental Toxicology Occurrence Pharmaceutical Pollution

Synthetic Utility as a Key Intermediate

The free thiol group of 7α-Thio Spironolactone makes it an indispensable precursor for the synthesis of 7α-thioether and thioester derivatives of spironolactone. A published method utilizes 7α-TS for thioalkylation with Hünig's base, achieving very good yields of the major active metabolite, 7α-methylthio spironolactone (7α-TMS), as well as other novel analogs for structure-activity relationship (SAR) studies [1]. This reactivity is unique among spironolactone metabolites.

Synthetic Reactivity
Reported
Unique free thiol enables direct thioalkylation
Enables efficient synthesis of 7α-substituted derivatives
Thioalkylation, very good yield (Hünig’s base method)
Synthetic Chemistry Thioalkylation Derivative Synthesis

Procurement-Driven Applications for 7α-Thio Spironolactone


Analytical Reference Standard for Impurity Profiling

7α-Thio Spironolactone is an essential certified reference material for analytical chemistry and quality control (QC) laboratories. It is required for developing and validating HPLC, UPLC, or LC-MS/MS methods to accurately identify and quantify this specific impurity in spironolactone active pharmaceutical ingredient (API) and finished drug products, ensuring compliance with pharmacopeial standards and regulatory filings (e.g., ANDA). Its use is mandated over canrenone or 7α-TMS standards when monitoring for the deacetylated metabolite [1][2].

Pharmacokinetic and Drug Metabolism Studies

In preclinical and clinical pharmacokinetic studies of spironolactone, 7α-Thio Spironolactone is a necessary analytical standard for quantifying the concentration of this intermediate metabolite in biological matrices (plasma, urine, tissue homogenates). Its quantitation is critical for constructing a complete metabolic profile and understanding inter-individual variability in spironolactone activation and clearance, as it represents a distinct branch point in the metabolic pathway before methylation to the major active species, 7α-TMS [1].

Mechanistic Studies of CYP Enzyme Inactivation

Researchers investigating the mechanism-based inhibition (suicide inactivation) of steroidogenic cytochrome P450 enzymes (e.g., CYP17A1, CYP11B1) by spironolactone require 7α-Thio Spironolactone as a direct tool compound. Its reactive thiol group is essential for the NADPH-dependent covalent binding to microsomal protein and subsequent enzyme destruction, a property that non-reactive metabolites like canrenone do not share. This application is fundamental to understanding both the therapeutic actions and endocrine side effects of spironolactone [1].

Synthetic Precursor for Novel Spironolactone Derivatives

For medicinal chemistry groups focused on developing next-generation mineralocorticoid receptor antagonists or other steroidal drugs, 7α-Thio Spironolactone is a critical synthetic building block. Its nucleophilic thiol group enables efficient alkylation and acylation reactions to generate libraries of 7α-substituted spironolactone analogs for structure-activity relationship (SAR) exploration, as demonstrated in the high-yield synthesis of 7α-TMS and other thioether derivatives [1]. This sets it apart from other metabolites which are often synthetic dead-ends.

Application
Selection Property
Validation Focus
Impurity Profiling & QC
Certified metabolite reference standard
Chromatographic specificity and retention time
Pharmacokinetic Metabolite Profiling
Distinct analytical marker in metabolic pathway
Quantitative accuracy in biological research matrices
CYP Enzyme Inactivation Studies
Reactive thiol group for covalent binding
NADPH-dependent microsomal binding assays
Derivative Synthesis (SAR)
Nucleophilic thiol for thioether/thioester formation
Reaction yield and derivative purity

Technical Documentation Hub

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15 linked technical documents
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